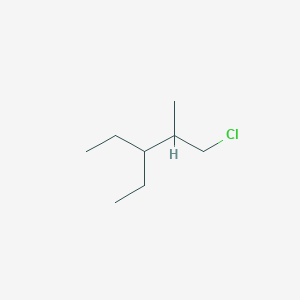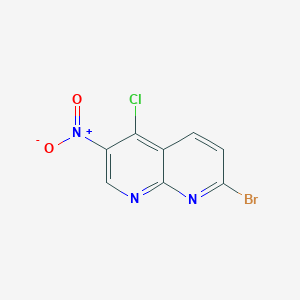![molecular formula C9H9BrN4 B13186288 1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine is an organic compound that features a bromopyridine moiety attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines and other reduced derivatives.
Applications De Recherche Scientifique
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with target proteins, while the pyrazole ring can participate in coordination with metal ions or other active sites. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: Another bromopyridine derivative with applications in medicinal chemistry.
5-Bromopyridine-3-carboxylic acid: Used in the synthesis of various organic compounds.
Methyl 5-bromopyridine-2-carboxylate: A precursor in the synthesis of more complex molecules.
Uniqueness
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual functionality, combining the reactivity of both the bromopyridine and pyrazole moieties. This allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings.
Propriétés
Formule moléculaire |
C9H9BrN4 |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
1-[(5-bromopyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-1-2-9(12-3-7)6-14-5-8(11)4-13-14/h1-5H,6,11H2 |
Clé InChI |
HZKLEIVATVFRRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



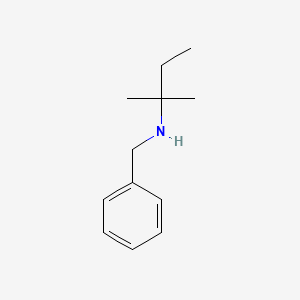

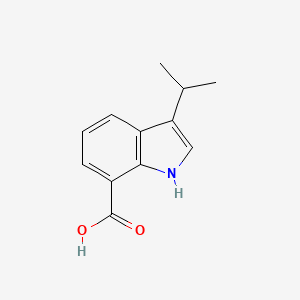
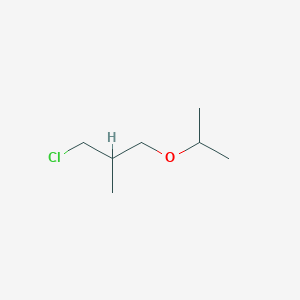
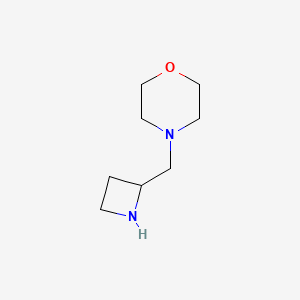
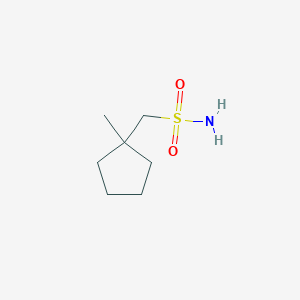
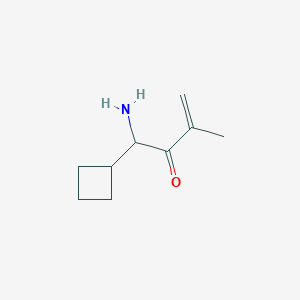
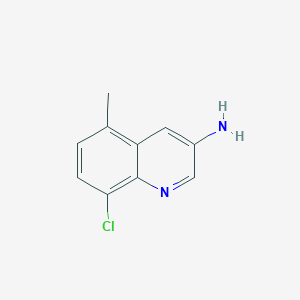
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
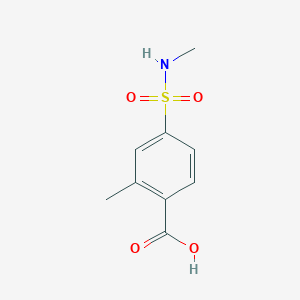
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
